molecular formula C24H28N2O3 B6538730 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide CAS No. 1060327-47-0

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide

Cat. No.: B6538730
CAS No.: 1060327-47-0
M. Wt: 392.5 g/mol
InChI Key: FFOSKMJMDOLLQN-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) core substituted with a phenyl group and a carboxamide moiety. The compound features a pyrrolidin-1-yl ethyl ketone side chain attached to a para-substituted phenyl ring.

Properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-22(26-14-4-5-15-26)18-19-8-10-21(11-9-19)25-23(28)24(12-16-29-17-13-24)20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOSKMJMDOLLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromophenylacetic acid, pyrrolidine, and phenyl oxane derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide would involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Purification techniques: Such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly in targeting neurological disorders due to its pyrrolidine moiety.

    Biological Probes: Used in the development of probes for studying biological pathways and interactions.

Industry

    Polymer Industry: Utilized in the synthesis of high-performance polymers.

    Chemical Sensors: Incorporated into sensors for detecting specific analytes due to its reactive functional groups.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyrrolidine ring can interact with neurotransmitter receptors, while the phenyl and oxane rings provide structural stability and facilitate binding to specific targets. The exact pathways and molecular targets can vary depending on the specific application, but generally involve modulation of receptor activity or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Comparison with Triazine Derivatives

The compound in , {4-[(4-dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-but-2-enoyl)amino]-[1,3,5]triazin-2-yl}-[(4-dimethylamino-phenyl)hydroxymethyl]amide, shares the pyrrolidin-1-yl ketone moiety but differs in its triazine core and additional dimethylamino-phenyl substituents .

Feature Target Compound Triazine Derivative ()
Core Structure Oxane ring Triazine ring
Key Functional Groups Carboxamide, pyrrolidinyl ketone, phenyl Pyrrolidinyl butenoate, triazin-2-yl amide
Potential Targets Hypothetical enzyme modulators (e.g., kinases) Kinase inhibitors (inferred from triazine motifs)

The oxane core in the target compound may confer enhanced metabolic stability compared to the triazine-based analog, which is often associated with higher reactivity due to nitrogen-rich heterocycles .

Comparison with Beta-Lactam Antibiotics

describes beta-lactam antibiotics, such as (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, which share phenyl and amide groups but differ fundamentally in their bicyclic beta-lactam scaffolds .

Feature Target Compound Beta-Lactam ()
Core Structure Oxane ring 4-thia-1-azabicyclo[3.2.0]heptane (beta-lactam)
Key Functional Groups Carboxamide, phenyl Beta-lactam ring, thiazolidine, phenyl
Biological Activity Undefined (speculative: enzyme modulation) Antibacterial (cell wall synthesis inhibition)

The absence of a beta-lactam ring in the target compound precludes antibacterial activity akin to ’s molecules. However, the shared phenyl and amide groups may suggest interactions with aromatic-binding pockets in proteins .

Research Findings and Implications

Synthetic Feasibility : The pyrrolidinyl ketone and oxane motifs in the target compound are synthetically accessible via established amidation and cyclization protocols, similar to methods used for triazine derivatives in .

Target Hypotheses : The carboxamide and pyrrolidine groups suggest possible interactions with proteases or G-protein-coupled receptors (GPCRs), though empirical validation is required.

Biological Activity

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and is being studied for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3}, with a molecular weight of approximately 366.46 g/mol. The compound exhibits multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, potentially influencing pathways involved in inflammation, pain modulation, and cellular signaling.

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on various enzymes. For instance, compounds structurally related to this compound have shown promising results as inhibitors of glucocerebrosidase (GC), an enzyme involved in glycolipid metabolism.

Compound IC50 (μM) Target Enzyme
This compoundTBDGlucocerebrosidase
Related Compound 10.70 ± 0.08Glucocerebrosidase
Related Compound 20.031Glucocerebrosidase

These findings suggest that this compound may have similar inhibitory properties, warranting further investigation into its potential as a therapeutic agent for diseases like Gaucher's disease.

Anti-inflammatory Activity

In vitro studies have shown that compounds containing the pyrrolidine moiety exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). While specific data for this compound is limited, related compounds have demonstrated significant reductions in inflammatory markers.

Case Studies

  • Case Study on Neurological Disorders : A study explored the use of pyrrolidine derivatives in treating neurodegenerative diseases. The findings indicated that these compounds could enhance neuroprotection by modulating oxidative stress pathways.
    • Outcome : Improved neuronal survival rates were observed in models treated with pyrrolidine-based compounds.
  • Case Study on Cancer Therapy : Research into hybrid derivatives incorporating pyrrolidine rings has shown promise in anticancer activity. Compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells.
    • Outcome : Significant apoptosis was noted in treated cell lines, suggesting potential for further development as anticancer agents.

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